

Application Note: UK-59811 HCl Handling, Storage, and Stability Protocols[1][2]

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Compound of Interest

Compound Name: UK-59811 HCl

Cat. No.: B1193880

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Executive Summary

UK-59811 hydrochloride (HCl) is a potent, specific 1,4-dihydropyridine (DHP) derivative utilized primarily as a crystallographic tool and pharmacological inhibitor of voltage-gated calcium channels (specifically the bacterial model channel CaVAb).[1][2] While invaluable for mapping allosteric inhibition sites on the pore module, UK-59811 inherits the notorious physicochemical fragility of the DHP scaffold.[1][2]

Critical Alert: This compound is highly photolabile and susceptible to oxidative aromatization. Improper handling—specifically exposure to ambient laboratory light or aqueous storage—will result in rapid degradation to its inactive pyridine analogue. This guide outlines a rigorous, self-validating protocol to maintain compound integrity.

Chemical Profile & Physicochemical Properties[1][3][4][5]

Property	Specification
Compound Name	UK-59811 Hydrochloride
Chemical Class	1,4-Dihydropyridine (DHP) Calcium Channel Blocker
CAS Number	2250025-89-7
Molecular Formula	C ₂₂ H ₃₀ BrClN ₂ O ₅
Molecular Weight	517.84 g/mol
Solubility (DMSO)	≥ 50 mM (Excellent)
Solubility (Water)	Negligible (Hydrophobic)
Appearance	Off-white to pale yellow solid
Primary Risk	Photolytic Aromatization (Oxidation of the DHP ring)

Core Handling Protocols: The "Dark Chain" Methodology

The primary cause of experimental failure with UK-59811 is the inadvertent oxidation of the 1,4-dihydropyridine ring to a pyridine ring, a reaction catalyzed by UV and visible light (300–450 nm range).[1][2]

Environmental Control

- Amber Glassware Only: Never handle UK-59811 in clear glass or plastic tubes unless wrapped in aluminum foil.
- Low-Light Workspace: Perform weighing and solubilization under sodium vapor lamps (yellow light) or in a darkened hood with ambient lights off.[1][2]
- Inert Atmosphere: While not strictly pyrophoric, flushing vials with Nitrogen () or Argon ()

) post-use prolongs shelf life by displacing oxygen required for aromatization.[1]

Solubilization Protocol (Stock Preparation)

Objective: Prepare a 50 mM Stock Solution in DMSO.

- **Equilibration:** Allow the product vial to equilibrate to room temperature (RT) inside a desiccator before opening. Rationale: Prevents condensation of atmospheric moisture onto the hygroscopic HCl salt.
- **Solvent Selection:** Use anhydrous DMSO (Dimethyl Sulfoxide), Grade $\geq 99.9\%$. [1] Avoid Ethanol (promotes transesterification over long periods) or water (precipitates compound). [1]
- **Dissolution:**
 - Add DMSO directly to the vial if possible to minimize transfer losses.
 - Vortex gently for 30 seconds.
 - Visual Check: Solution should be clear and slightly yellow. Any turbidity indicates incomplete dissolution or salt dissociation issues.
- **Aliquoting:** Immediately dispense into single-use amber microcentrifuge tubes (e.g., 20 μL aliquots). Do not create large stock volumes intended for repeated freeze-thaw cycles.

Storage Stability & Shelf Life

State	Temperature	Conditions	Stability Estimation
Solid Powder	-20°C	Desiccated, Dark, Sealed	2 Years
DMSO Stock	-80°C	Dark, Argon Flush	6 Months
DMSO Stock	-20°C	Dark, Tightly Capped	1 Month
Aqueous Working Sol.	+4°C / RT	Use Immediately	< 4 Hours

Freeze-Thaw Policy: **UK-59811 HCl** in DMSO can withstand a maximum of two freeze-thaw cycles. [1][2] Beyond this, micro-precipitation and oxidative degradation become statistically

significant.

Self-Validating Quality Control (QC) System[1][2]

Researchers should not assume the compound is active after storage. Use this rapid UV-Vis validation method before critical experiments (e.g., Crystallography or Patch-clamp).[1][2]

The "DHP Absorbance Ratio" Check

Dihydropyridines exhibit a characteristic absorbance peak around 330–360 nm. The oxidized pyridine degradation product loses this peak and shifts absorbance to the UV region (<300 nm).

Protocol:

- Dilute 1 μL of stock into 1 mL of Methanol or DMSO (Final: $\sim 50 \mu\text{M}$).
- Run a UV-Vis scan from 250 nm to 450 nm.[1][2]
- Pass Criteria: Distinct peak at ~ 350 nm.
- Fail Criteria: Loss of 350 nm peak and appearance/intensification of peak at ~ 270 -280 nm (Pyridine form).

HPLC Purity Method (Generic DHP)[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 μm).[1]
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 10 minutes.
- Detection: 254 nm (aromatic) and 350 nm (DHP specific).[1]
- Note: If the peak appears at 254 nm but is absent at 350 nm, the compound has oxidized.

Biological Application Notes

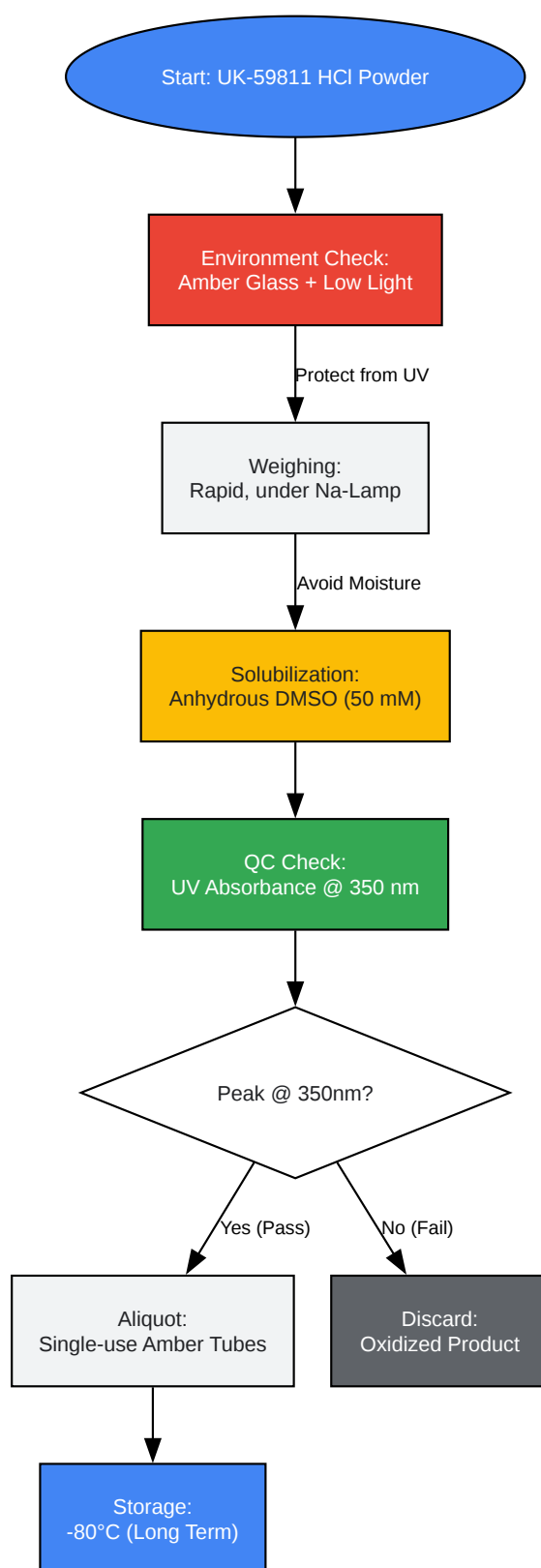
In Vitro Electrophysiology (CaVAb Inhibition)[1]

- Vehicle: Dilute the DMSO stock into the bath solution. Keep final DMSO concentration < 0.1% to avoid solvent effects on channel gating.
- Perfusion: Use light-shielded tubing (black or foil-wrapped) for the perfusion system.[1][2]
- Concentration: UK-59811 inhibits CaVAb with an IC_{50} of ~194 nM.[1][2][3][4] Use 1–10 μ M for saturation.

Crystallography (Soaking)[1]

- Solubility Limit: In high-salt crystallization buffers, UK-59811 may precipitate.[1][2]
- Technique: Use a "step-down" dilution. Dilute DMSO stock 1:10 in buffer, mix, then add to the crystallization drop to prevent shock precipitation.

Workflow Visualization



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Figure 1: Decision-matrix workflow for the solubilization and validation of **UK-59811 HCl**, emphasizing the critical UV-Vis checkpoint.

References

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